Lipophilicity Advantage Over the Unsubstituted Parent: XLogP3 = 3.6 vs. 2.2
The ortho-bromine substituent substantially elevates computed lipophilicity relative to the unsubstituted benzoyl analog. 2-(2-Bromobenzoyl)-4-methylpyridine exhibits an XLogP3-AA of 3.6 [1], whereas the parent 2-benzoyl-4-methylpyridine (CAS 18103-77-0) has an XLogP3 of 2.2 [2]. This +1.4 log unit increase (approximately 25-fold higher theoretical partition coefficient) is relevant for applications where greater membrane permeability or hydrophobic target engagement is desired.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 (2-(2-Bromobenzoyl)-4-methylpyridine) |
| Comparator Or Baseline | XLogP3 = 2.2 (2-Benzoyl-4-methylpyridine, CAS 18103-77-0) |
| Quantified Difference | ΔXLogP3 = +1.4 (approximately 25-fold increase in predicted octanol-water partitioning) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 1.4 logP difference can significantly alter compound partitioning in biological assays and chromatographic behavior, making the brominated analog the appropriate choice when increased lipophilicity is a design criterion.
- [1] PubChem Compound Summary for CID 49762080, 2-(2-Bromobenzoyl)-4-methylpyridine. https://pubchem.ncbi.nlm.nih.gov/compound/1187164-95-9 (accessed 2026-05-03). View Source
- [2] PubChem Compound Summary for CID 3528188, 2-Benzoyl-4-methylpyridine. https://pubchem.ncbi.nlm.nih.gov/compound/18103-77-0 (accessed 2026-05-03). View Source
